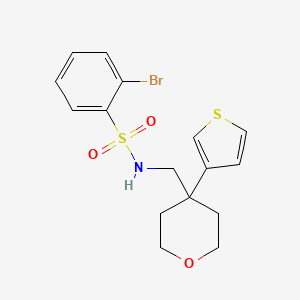

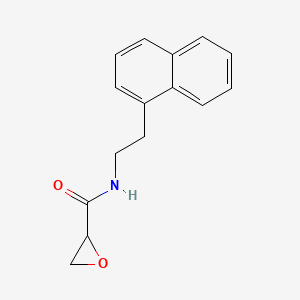

![molecular formula C16H22N4O4 B2937094 ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate CAS No. 2034460-66-5](/img/structure/B2937094.png)

ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrrolopyridine or pyrimidine, which are classes of heterocyclic compounds. These compounds often exhibit a wide spectrum of biological activities .

Molecular Structure Analysis

The compound likely contains a pyrrolopyridine or pyrimidine core, which are bicyclic structures consisting of a pyrrole (or pyrimidine) ring fused with a pyridine ring . The exact structure would depend on the positions and nature of the substituents.Chemical Reactions Analysis

The reactivity of such compounds would depend on the exact structure and the functional groups present. Pyrrolopyridines and pyrimidines can undergo a variety of reactions, including cycloaddition , substitution , and others.Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, etc., would depend on the exact structure of the compound. For instance, similar compounds like ethyl 2-methyl-3-oxo-3-phenylpropanoate have been studied .Aplicaciones Científicas De Investigación

Synthesis Techniques

- Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, forming highly functionalized tetrahydropyridines, demonstrating the compound's utility in organic synthesis (Zhu, Lan, & Kwon, 2003).

Structural Studies

- Dabigatran etexilate tetrahydrate, a related compound, has been structurally characterized, highlighting the geometric arrangements and interactions in compounds with similar structures (Liu et al., 2012).

Reaction Mechanisms

- Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates' reaction with S-methylisothiosemicarbazide hydroiodide, forming various compounds upon refluxing in different solvents, illustrates the compound's versatility in chemical reactions (Vetyugova et al., 2018).

Analytical Chemistry Applications

- A method for quantitative analysis of urinary δ-aminolevulinic acid involves ethyl acetoacetate, demonstrating the compound's relevance in biochemical analysis (Tomokuni & Ogata, 1972).

Laser Technology

- Treatment with various acids converts ethyl 3,4-diethyl-5-methyl-pyrrole-2-carboxylate to cyanopyrromethene–BF2 complexes, useful in laser technology (Sathyamoorthi et al., 1994).

Anticancer Activity

- A compound synthesized using a multicomponent reaction including ethyl 2-cyanoacetate shows promising anticancer activity across various cancer cell lines, demonstrating potential pharmaceutical applications (Altug et al., 2011).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through strong n—h…o and weak c—h…o intermolecular hydrogen bonds .

Biochemical Pathways

Related compounds, such as indole derivatives, are known to affect various biologically vital properties .

Result of Action

Based on the properties of similar compounds, it can be inferred that it may have various biologically vital effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethylcarbamoylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4/c1-3-24-13(21)4-7-17-16(23)18-8-11-20-10-6-12-5-9-19(2)14(12)15(20)22/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H2,17,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLHOMALTDUKJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NCCN1C=CC2=C(C1=O)N(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B2937015.png)

![N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide](/img/structure/B2937018.png)

![N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2937020.png)

![1-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B2937022.png)

![(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime](/img/structure/B2937025.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2937029.png)

![7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2937030.png)

![Thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic acid, 2-amino-5,6-dihydro-, 7-(1,1-dimethylethyl) 3-ethyl ester](/img/structure/B2937031.png)

![N-(3-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2937032.png)